Tripropargyl phosphate

Catalog No.
S6590881
CAS No.
1779-34-6
M.F
C9H9O4P
M. Wt
212.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripropargyl phosphate

CAS Number

1779-34-6

Product Name

Tripropargyl phosphate

IUPAC Name

tris(prop-2-ynyl) phosphate

Molecular Formula

C9H9O4P

Molecular Weight

212.14 g/mol

InChI

InChI=1S/C9H9O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h1-3H,7-9H2

InChI Key

FCTINJHSYHFASK-UHFFFAOYSA-N

SMILES

C#CCOP(=O)(OCC#C)OCC#C

Canonical SMILES

C#CCOP(=O)(OCC#C)OCC#C

The exact mass of the compound Tripropargyl Phosphate, 98% is 212.02384576 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tripropargyl phosphate is an organophosphate compound with the chemical formula C₉H₉O₄P. It consists of a phosphate group esterified with three propargyl groups, making it a unique member of the organophosphate family. This compound is recognized for its potential applications in various fields, particularly in materials science and electrochemistry due to its unsaturated carbon-carbon triple bonds, which impart distinctive properties that enhance its functionality.

Organic Synthesis and Modification of Molecules

  • TPP's reactive alkyne groups (C≡C) make it a valuable reagent in organic synthesis. Researchers utilize TPP for the phosphorylation of alcohols and phenols, introducing a phosphate group essential for creating new molecules with specific functionalities ().
  • It also participates in click chemistry reactions, a type of reaction known for its simplicity and efficiency in forming new carbon-carbon bonds. This property allows researchers to rapidly assemble complex molecules for various applications ().

Flame Retardant Research

  • TPP's flame-retardant properties are being explored in scientific research. Studies investigate its potential for incorporating into polymers and other materials to enhance their resistance to fire (). The mechanism by which TPP acts as a flame retardant is still under investigation, but it's believed to involve interfering with the combustion process by releasing non-flammable gases and absorbing heat.

Applications in Material Science

  • TPP's ability to form covalent bonds with various materials makes it a potential candidate for modifying surfaces and creating new materials with desired properties. Research explores its use in areas like:
    • Adhesives: TPP could improve adhesion between different materials by promoting strong covalent bonds at the interface ().
    • Functional coatings: Researchers investigate TPP for creating coatings with specific functionalities, such as fire resistance or improved electrical conductivity.
, primarily influenced by its propargyl groups. These reactions include:

  • Nucleophilic Substitution: The propargyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Polymerization: The presence of multiple carbon-carbon triple bonds enables tripropargyl phosphate to engage in polymerization reactions, which can lead to the formation of cross-linked networks that enhance material properties.
  • Hydrolysis: In the presence of water, tripropargyl phosphate can hydrolyze to yield propargyl alcohol and phosphoric acid, although this process is typically slow under neutral conditions.

Tripropargyl phosphate can be synthesized through various methods, including:

  • Esterification: A common method involves the reaction of phosphoric acid with propargyl alcohol under acidic conditions. This reaction typically requires heat and a catalyst to proceed efficiently.
  • Direct Phosphorylation: Another approach may involve the direct phosphorylation of propargyl compounds using phosphorus oxychloride or similar reagents.

These methods allow for the production of tripropargyl phosphate in varying purities and yields based on reaction conditions.

Tripropargyl phosphate finds applications in several domains:

  • Electrolyte Additive: It has been studied as an additive in lithium-ion batteries, where it forms protective interphases on electrodes, enhancing battery performance and stability .
  • Material Science: Due to its unique structure, it can be used in the development of novel materials with specific mechanical and thermal properties.
  • Flame Retardants: While not as common as other organophosphates like triphenyl phosphate, it may also serve as a flame retardant due to its phosphorus content.

Studies focusing on the interactions of tripropargyl phosphate with other materials have highlighted its ability to form dense protective layers in electrochemical systems. For instance, research has shown that it can create stable interphases on cathode materials in lithium-ion batteries, which is crucial for improving battery life and efficiency . Additionally, its interactions with biological systems indicate potential risks associated with exposure.

Tripropargyl phosphate shares similarities with several other organophosphate compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
Triphenyl PhosphateC₁₈H₁₅O₄PWidely used as a flame retardant; aromatic structure.
Tricresyl PhosphateC₂₁H₂₃O₄PUsed as a plasticizer; known for neurotoxic effects.
Tributyl PhosphateC₁₂H₂₉O₄PCommonly used in extraction processes; less toxic.

Uniqueness of Tripropargyl Phosphate

Tripropargyl phosphate is unique due to its unsaturated structure featuring carbon-carbon triple bonds. This characteristic not only differentiates it from more commonly used organophosphates but also enhances its reactivity and potential applications in advanced materials and battery technologies. Its ability to form protective interphases is particularly noteworthy compared to other phosphates that do not possess such structural features.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Exact Mass

212.02384576 g/mol

Monoisotopic Mass

212.02384576 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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